molecular formula C31H50N7O18P3S B1244858 (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA

(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA

Cat. No. B1244858
M. Wt: 933.8 g/mol
InChI Key: VMTHAXKUEKKCEY-PNPVFPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-isopropenyl-6-oxoheptanoyl-CoA is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of (3S)-3-isopropenyl-6-oxoheptanoic acid. It has a role as a mouse metabolite. It is an oxo-fatty acyl-CoA, a branched-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a heptanoyl-CoA and a (3S)-3-isopropenyl-6-oxoheptanoic acid.
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA, also known as (3s)-3-isopropenyl-6-oxoenanthoyl-coenzyme a, belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Thus, (3S)-3-isopropenyl-6-oxoheptanoyl-CoA is considered to be a fatty ester lipid molecule (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA has been primarily detected in urine. Within the cell, (3S)-3-isopropenyl-6-oxoheptanoyl-CoA is primarily located in the cytoplasm (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA can be biosynthesized from heptanoyl-CoA and (3S)-3-isopropenyl-6-oxoheptanoic acid.

Scientific Research Applications

1. Production of 3-Hydroxypropionic Acid

The compound has been utilized in the production of 3-hydroxypropionic acid (3-HP), an important platform chemical with a wide range of industrial applications. Studies have explored the production of 3-HP in engineered microbes like Methylobacterium extorquens and Synechocystis sp. PCC 6803, focusing on optimizing the malonyl-CoA pathway and reassimilation processes (Yang et al., 2017); (Wang et al., 2016).

2. Role in Enzymatic Processes

The compound has been studied in relation to various enzymatic processes, such as the enoyl-CoA hydratase reaction and the acetyl-CoA acetyltransferase reaction. These studies provide insights into substrate stereochemistry and the behavior of related enzymes (Willadsen & Eggerer, 1975); (Willadsen & Eggerer, 1975).

3. Chemical Synthesis

Research has also been conducted on the synthesis and transformation of related compounds, demonstrating its potential in the development of various chemicals and pharmaceuticals. This includes studies on the cyclodehydrogenation of 3-isopropenyl-tropolones and the synthesis of artificial HMG-CoA reductase inhibitors (Imafuku et al., 1980); (Hiyama et al., 1995).

4. Biochemical Studies

The compound has been instrumental in biochemical studies, such as investigating the behavior of tritium-labelled precursors in enzymatic reactions and expanding ester biosynthesis in microorganisms. These studies contribute to our understanding of biochemical pathways and biotechnological applications (Fawcett et al., 1975); (Rodriguez et al., 2014).

properties

Product Name

(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA

Molecular Formula

C31H50N7O18P3S

Molecular Weight

933.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-6-oxo-3-prop-1-en-2-ylheptanethioate

InChI

InChI=1S/C31H50N7O18P3S/c1-17(2)19(7-6-18(3)39)12-22(41)60-11-10-33-21(40)8-9-34-29(44)26(43)31(4,5)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)38-16-37-23-27(32)35-15-36-28(23)38/h15-16,19-20,24-26,30,42-43H,1,6-14H2,2-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20+,24+,25+,26-,30+/m0/s1

InChI Key

VMTHAXKUEKKCEY-PNPVFPMQSA-N

Isomeric SMILES

CC(=C)[C@@H](CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(=C)C(CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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